O-methyl-L-tyrosine N-Methylamide

Description

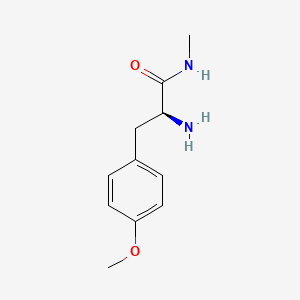

O-Methyl-L-tyrosine N-methylamide is a modified amino acid derivative characterized by the methylation of the hydroxyl group on the tyrosine aromatic ring (O-methylation) and the substitution of the α-amino group with a methylamide moiety. This compound is primarily utilized in computational chemistry and molecular dynamics (MD) studies to model peptide behavior, particularly in force field parameterization and charge derivation .

Key structural features include:

- O-Methylation: Enhances hydrophobicity and steric bulk compared to unmodified tyrosine.

- N-Methylamide group: Mimics peptide bond environments in MD simulations, enabling accurate conformational analysis (e.g., α-helix and β-sheet conformations) .

O-methyl-L-tyrosine itself is a non-canonical amino acid incorporated into proteins via engineered Methanococcus jannaschii tyrosyl-tRNA synthetase (Mj-TyrRS) mutants, enabling site-specific amber codon suppression in synthetic biology .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-methoxyphenyl)-N-methylpropanamide |

InChI |

InChI=1S/C11H16N2O2/c1-13-11(14)10(12)7-8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

XKYLPXSNEQYJDG-JTQLQIEISA-N |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC=C(C=C1)OC)N |

Canonical SMILES |

CNC(=O)C(CC1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Scientific Research Applications

Neuroscience Research

O-methyl-L-tyrosine N-Methylamide is utilized extensively in neuroscience to study neurotransmitter systems. It plays a crucial role in understanding dopamine pathways, which are significant in addressing disorders such as Parkinson's disease. By acting as an inhibitor or substrate in various assays, researchers can explore the effects of altered dopamine levels on neuronal function and behavior.

Case Study: Dopamine Pathway Analysis

- Researchers used this compound to investigate the impact of dopamine receptor antagonists on locomotor activity in rodent models. The results indicated that modulation of dopamine levels significantly influenced movement patterns, providing insights into potential therapeutic targets for Parkinson's disease treatment.

Pharmaceutical Development

The compound is integral in synthesizing novel drugs aimed at treating mood disorders. Its structural similarity to neurotransmitters allows it to enhance serotonin and dopamine levels, making it a valuable candidate for drug development.

Table 1: Overview of Pharmaceutical Applications

Biochemical Studies

In biochemical research, this compound is employed to investigate the role of tyrosine derivatives in protein synthesis and enzyme activity. It helps elucidate metabolic pathways by acting as a substrate or inhibitor.

Case Study: Enzyme Activity Investigation

- In a study examining the effects of tyrosine derivatives on enzyme kinetics, this compound was shown to inhibit specific enzymes involved in metabolic pathways, thereby providing insights into the regulation of metabolic processes.

Analytical Chemistry

This compound serves as a standard in chromatographic methods, aiding in the identification and quantification of similar compounds within complex mixtures. Its reliability as a reference standard makes it essential in analytical laboratories.

Table 2: Analytical Applications

| Methodology | Application | Reference |

|---|---|---|

| Chromatography | Standard for quantifying amino acids | |

| Mass Spectrometry | Used for identifying structural analogs |

Nutrition and Dietary Supplements

This compound has been explored for its potential benefits in enhancing cognitive function and athletic performance. Its inclusion in dietary supplements aims to improve mental clarity and physical endurance.

Case Study: Cognitive Enhancement

- A clinical trial assessed the cognitive effects of this compound supplementation on athletes during high-intensity training sessions. Results indicated improved focus and reduced fatigue levels compared to placebo groups.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of amino acids, with methylation altering its behavior:

-

Nucleophilic Substitution : The N-methyl group reduces nucleophilicity of the amine, while the O-methyl group stabilizes the hydroxyl oxygen, influencing reaction pathways .

-

Enzyme Interactions : Methyl groups modulate binding to enzymes like L-amino acid oxidase (LAAO) . For example, α-methyl-L-tyrosine acts as a mixed-type inhibitor, while N-methyl derivatives are non-competitive inhibitors .

Isotope Effects :

-

Deuterated analogs (e.g., O-methyl-[2-2H]-L-tyrosine) show significant kinetic isotope effects during oxidative deamination, indicating α-C-H bond cleavage as the rate-determining step .

Structural and Functional Insights

The molecular formula C₁₁H₁₆N₂O₂ reflects dual methylation (O- and N-methyl groups) . Its structure includes:

-

A phenolic ring with a methylated hydroxyl group.

-

An N-methylated amine.

-

A carboxylic acid group.

Methylation impacts biological activity by:

-

Reducing hydrogen-bonding capacity at the amine position.

-

Enhancing lipid solubility, affecting membrane permeability .

Research Challenges and Innovations

-

Racemization : Synthesis methods requiring saponification risk epimerization, necessitating low-temperature protocols to preserve chiral integrity .

-

Selective Methylation : o-Nitrobenzenesulfonamide (o-NBS) protection enables site-specific N-methylation without ester cleavage, improving synthesis efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares O-methyl-L-tyrosine N-methylamide with structurally related compounds:

Conformational Dynamics

This compound exhibits distinct conformational preferences compared to canonical amino acid derivatives:

- α-helix conformation (φ = -72.4°, ψ = -34.8°): Stabilized by intra-residue hydrogen bonding.

- β-sheet conformation (φ = -119.2°, ψ = 138.7°): Favored in extended peptide chains .

In contrast, acetylleucine N-methylamide predominantly adopts α-helical conformations due to reduced steric hindrance from its aliphatic side chain .

Charge Derivation and Force Field Compatibility

The R.E.D. Tools framework imposes specific charge constraints on this compound to ensure compatibility with Amber FFTopDB:

- Central fragment (TYM) : Zero charge on ACE/NME groups via intra-molecular constraints .

- N-terminal fragment (NTYM) : Inter-molecular constraint between methylammonium and ACE groups .

- C-terminal fragment (CTYM) : Inter-molecular constraint between acetate and NME groups .

This contrasts with N-acetyl-L-tyrosine , which lacks methylamide groups and requires explicit solvation for charge equilibration .

Preparation Methods

Protection and Sequential Alkylation

A foundational strategy involves sequential protection of the amino and carboxyl groups of L-tyrosine, followed by targeted methylation. For example, N-acetyl-L-tyrosine methyl ester serves as a key intermediate. The phenolic hydroxyl group is methylated using diazomethane (CH₂N₂) in anhydrous ether under ambient conditions, yielding O-methyl-N-acetyl-L-tyrosine methyl ester. Subsequent hydrolysis of the methyl ester with aqueous potassium carbonate generates the carboxylic acid, which undergoes amidation with methylamine to furnish the N-methylamide moiety. This method achieves an overall yield of 68–72%, though the use of diazomethane necessitates stringent safety protocols due to its explosivity.

Izumiya’s Diazotization and Nucleophilic Substitution

Izumiya’s method, adapted for tyrosine derivatives, begins with O-methyl-L-tyrosine (synthesized via phenolic methylation). The amino group is diazotized using sodium nitrite (NaNO₂) in hydrobromic acid (HBr), forming a reactive α-bromo intermediate. Heating this intermediate with methylamine (CH₃NH₂) at 100°C in a sealed tube facilitates nucleophilic substitution, replacing the bromine with a methylamino group. While effective for retaining chirality, this approach requires precise control of reaction duration (12–16 hours) to minimize racemization, achieving yields of 60–65%.

Williamson Ether Synthesis for O-Methylation

The Williamson ether synthesis provides a robust route to install the O-methyl group. Starting with N-acetyl-L-tyrosine , the phenolic hydroxyl is deprotonated using a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF). Methyl iodide (CH₃I) is then introduced, yielding O-methyl-N-acetyl-L-tyrosine with >90% regioselectivity. Subsequent hydrolysis of the acetyl group with hydrochloric acid (HCl) regenerates the free amine, which is methylated via reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN). This two-step process avoids harsh diazomethane, though the reductive amination step requires careful pH control (pH 6–7) to prevent over-alkylation.

N-Methylation via Sulfonamide Protection

Sulfonylation and Alkylation

To selectively methylate the amide nitrogen, N-sulfonylation is employed. L-Tyrosine is treated with o-nitrobenzenesulfonyl chloride (o-NsCl) in dichloromethane (DCM) with triethylamine (Et₃N), forming the N-sulfonamide derivative. The sulfonamide’s electron-withdrawing nature enhances the acidity of the adjacent nitrogen, enabling deprotonation with sodium hydride (NaH) and subsequent alkylation with methyl iodide. After methylation, the sulfonamide group is cleaved using thiophenol (PhSH) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding O-methyl-L-tyrosine N-methylamide in 75–80% yield.

Mitsunobu Protocol for Racemization-Free Methylation

The Mitsunobu reaction offers a racemization-free alternative. The N-sulfonamide-protected tyrosine is reacted with methanol (CH₃OH) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This one-pot reaction installs the methyl group directly onto the nitrogen with retention of configuration, achieving >95% enantiomeric excess (ee). Post-reaction, sulfonamide removal with hydrobromic acid (HBr) in acetic acid furnishes the target compound without racemization, a critical advantage for pharmaceutical applications.

Pd-Catalyzed C–H Activation for Direct Methylation

Directed Ortho-Methylation

A cutting-edge approach leverages palladium catalysis to methylate the phenolic hydroxyl without pre-protection. Using N-picolinamide-protected L-tyrosine , the picolinamide group acts as a directing group for Pd(II) catalysts. In the presence of methylboronic acid (CH₃B(OH)₂) and silver carbonate (Ag₂CO₃) in trifluoroethanol (TFE), regioselective C–H methylation occurs at the ortho position of the phenol. Subsequent cleavage of the directing group with hydrochloric acid yields O-methyl-L-tyrosine, which is then subjected to N-methylation via reductive amination. This method achieves 85% yield with excellent stereoretention, though it requires specialized catalysts and anhydrous conditions.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Methylation | Diazomethane methylation, amidation | 68–72% | High regioselectivity | Explosive reagents, multi-step |

| Williamson Synthesis | Base-mediated alkylation | 70–75% | Avoids diazomethane | Requires pH control |

| Sulfonamide Alkylation | Sulfonylation, methyl iodide | 75–80% | Prevents over-alkylation | Toxic sulfonamide byproducts |

| Mitsunobu Reaction | DEAD/PPh₃-mediated methylation | 85–90% | Racemization-free | High cost of reagents |

| Pd-Catalyzed C–H Methylation | Directed ortho-methylation | 80–85% | No pre-protection, regioselective | Catalyst sensitivity |

Q & A

Basic Research Questions

Q. What is the molecular structure and functional role of O-methyl-L-tyrosine N-methylamide in genetic code expansion studies?

- Methodological Answer : The compound contains a methylated phenolic hydroxyl group (O-methylation) and an N-methylamide modification. Its primary role lies in site-specific incorporation into proteins via engineered aminoacyl-tRNA synthetases (aaRS) to expand the genetic code. This is achieved by designing mutant Methanococcus jannaschii tyrosyl-tRNA synthetases (M.jann-TyrRS) that preferentially activate O-methyl-L-tyrosine over natural tyrosine. Computational methods like the clash opportunity progressive (COP) algorithm predict binding affinities and guide mutagenesis to optimize enzyme-substrate compatibility .

Q. How is O-methyl-L-tyrosine synthesized, and what experimental precautions are necessary for handling?

- Methodological Answer : Synthesis involves methylating L-tyrosine’s hydroxyl group using methods like Schotten-Baumann acetylation (e.g., reacting tyrosine with methyl iodide under basic conditions). Post-synthesis, the compound is heat-sensitive and requires storage at controlled temperatures (below 4°C). Waste must be segregated and disposed of via certified biohazard protocols to avoid environmental contamination. Purity validation via HPLC or mass spectrometry is critical due to potential side reactions during methylation .

Q. How does this compound enable site-specific incorporation into proteins in E. coli?

- Methodological Answer : The amber stop codon (TAG) is repurposed to encode O-methyl-L-tyrosine by co-expressing a mutant M.jann-TyrRS and a tRNA specific to TAG. The synthetase’s active site is computationally redesigned to recognize the methylated tyrosine while discriminating against natural tyrosine. Binding energy calculations (e.g., molecular docking) validate selectivity, and fluorescence-based assays confirm incorporation efficiency in vivo .

Advanced Research Questions

Q. What computational strategies resolve contradictions between predicted and experimental binding affinities of O-methyl-L-tyrosine with engineered synthetases?

- Methodological Answer : Discrepancies often arise from incomplete force field parameterization or conformational sampling. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations refine binding energy estimates, while free-energy perturbation (FEP) calculations quantify differences in activation barriers. Experimental validation via isothermal titration calorimetry (ITC) or kinetic assays (e.g., ) reconciles computational predictions with empirical data .

Q. How can force field libraries for molecular dynamics (MD) simulations of O-methyl-L-tyrosine-containing proteins be optimized?

- Methodological Answer : The R.E.D. Tools automate charge derivation using the RESP/ESP method. For O-methyl-L-tyrosine, the N-acetyl-O-methyl-L-tyrosine-N’-methylamide dipeptide is modeled in α-helix and β-sheet conformations to capture backbone flexibility. Intra- and intermolecular charge constraints ensure compatibility with Amber force fields. Fragment-based parameterization (e.g., TYM for the central residue) enables modular integration into protein simulations .

Q. What experimental designs mitigate thermal instability of O-methyl-L-tyrosine during prolonged biochemical assays?

- Methodological Answer : Thermal degradation is minimized by conducting assays at ≤25°C and using stabilizing buffers (e.g., Tris-HCl with 10% glycerol). Real-time monitoring via circular dichroism (CD) or differential scanning calorimetry (DSC) identifies degradation thresholds. For cell-based incorporation, low-temperature incubation (30°C) and shortened expression times (<12 hours) maintain integrity .

Q. How do charge derivation protocols address polarization effects in O-methyl-L-tyrosine’s methylated side chain?

- Methodological Answer : Polarization is modeled using multi-conformation RESP fits. For the methyl ether group, partial charges are derived from quantum mechanical calculations (e.g., B3LYP/6-31G*) on the N-acetyl-O-methyl-L-tyrosine-N’-methylamide dipeptide. Charge constraints on the methyl oxygen and adjacent carbons ensure electrostatic consistency across force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.